N-((Tetrahydro-2-furanyl)methyl)-N'-(3,4,5-trimethoxyphenyl)urea
Overview
Description
“N-((Tetrahydro-2-furanyl)methyl)-N’-(3,4,5-trimethoxyphenyl)urea” is a synthetic organic compound that features a urea linkage between a tetrahydrofuran ring and a trimethoxyphenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Tetrahydro-2-furanyl)methyl)-N’-(3,4,5-trimethoxyphenyl)urea” typically involves the following steps:
Formation of the Tetrahydrofuran Intermediate: The tetrahydrofuran ring can be synthesized through the reduction of furfural or other suitable precursors.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrofuran intermediate is replaced by the trimethoxyphenyl moiety.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the urea linkage or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
“N-((Tetrahydro-2-furanyl)methyl)-N’-(3,4,5-trimethoxyphenyl)urea” may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the synthesis of polymers or other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, affecting their function. The urea linkage might play a role in binding to active sites, while the tetrahydrofuran and trimethoxyphenyl groups could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds might include other urea derivatives with different substituents. For example:
- N-((Tetrahydro-2-furanyl)methyl)-N’-(3,4-dimethoxyphenyl)urea
- N-((Tetrahydro-2-furanyl)methyl)-N’-(3,5-dimethoxyphenyl)urea
These compounds would share structural similarities but differ in their specific chemical and biological properties
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)17-15(18)16-9-11-5-4-6-22-11/h7-8,11H,4-6,9H2,1-3H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIYFAFAEZTHBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987507 | |
Record name | N'-[(Oxolan-2-yl)methyl]-N-(3,4,5-trimethoxyphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68061-12-1 | |
Record name | Urea, N-((tetrahydro-2-furanyl)methyl)-N'-(3,4,5-trimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068061121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-[(Oxolan-2-yl)methyl]-N-(3,4,5-trimethoxyphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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